5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
Overview
Description
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may affect pathways related to bacterial, viral, and leishmanial infections.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of bacteria, viruses, and leishmania at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth and differentiation. Additionally, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in either the inhibition or activation of these biomolecules. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns determine its interactions with other biomolecules and its overall function within the cell. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with ethyl oxalyl chloride, followed by cyclization with an appropriate reagent such as phosphorus oxychloride. The reaction conditions often involve refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other oxadiazoles, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)6-9-7(5(2)3)13-10-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDNCKZOSKXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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